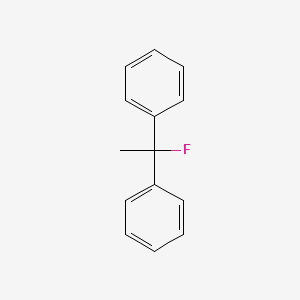

1,1'-(1-Fluoroethane-1,1-diyl)dibenzene

Description

Structure

3D Structure

Properties

CAS No. |

74185-82-3 |

|---|---|

Molecular Formula |

C14H13F |

Molecular Weight |

200.25 g/mol |

IUPAC Name |

(1-fluoro-1-phenylethyl)benzene |

InChI |

InChI=1S/C14H13F/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

YWAGCJGFEZWLPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)F |

Origin of Product |

United States |

Significance of Fluorine in Modifying Organic Compound Reactivity and Functionality

The introduction of fluorine into organic molecules imparts profound changes to their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are substantial. These characteristics lead to significant alterations in a molecule's reactivity and functionality.

One of the key impacts of fluorine substitution is the modulation of a compound's lipophilicity, which is a critical factor in the bioavailability of pharmaceutical agents. The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This is due to the strength of the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond.

Contextualizing 1,1 1 Fluoroethane 1,1 Diyl Dibenzene As a Model Fluorinated Diarylmethane Derivative

1,1'-(1-Fluoroethane-1,1-diyl)dibenzene serves as an important model compound for understanding the effects of monofluorination at a benzylic position within a diarylmethane framework. The diarylmethane scaffold is a common structural motif in many biologically active molecules. The introduction of a single fluorine atom, as in this compound, can subtly yet significantly alter the properties of the parent 1,1-diphenylethane (B1196317) molecule.

The presence of the fluorine atom in this compound is expected to influence its conformational preferences and electronic distribution. This, in turn, can affect its interactions with other molecules and its reactivity in chemical transformations. Studying such model compounds provides valuable insights into the fundamental principles of organofluorine chemistry.

Below is a data table comparing the basic properties of the parent compound, 1,1-diphenylethane, with its fluorinated analogue, highlighting the anticipated impact of the fluorine atom.

| Property | 1,1-Diphenylethane | This compound (Predicted) |

| Molecular Formula | C14H14 | C14H13F |

| Molar Mass | 182.26 g/mol | 200.25 g/mol |

| Boiling Point | Approx. 277 °C | Expected to be similar or slightly higher |

| Lipophilicity (LogP) | High | Expected to be higher |

| Metabolic Stability | Susceptible to benzylic oxidation | Expected to be enhanced |

Research Landscape of Fluorinated Diarylmethane Architectures

Strategies for Carbon-Fluorine Bond Formation at the Benzylic Position

The introduction of a fluorine atom onto a tertiary benzylic carbon, such as in 1,1'-(1-Fluoroethane-1,1-diyl)dibenzene, presents unique synthetic challenges. Traditional nucleophilic substitution reactions are often hindered by steric hindrance and competing elimination reactions. Therefore, modern synthetic methods have been developed to overcome these obstacles.

Deoxyfluorination Pathways of Precursor Alcohols and Ketones

Deoxyfluorination, the conversion of an alcohol to a fluoroalkane, is a primary method for site-specific C-F bond formation. For the synthesis of this compound, the precursor alcohol would be 1,1-diphenylethanol. A variety of reagents have been developed to effect this transformation, each with its own advantages in terms of reactivity, selectivity, and safety profile.

Modern deoxyfluorination reagents have largely replaced older, more hazardous reagents like DAST (diethylaminosulfur trifluoride). Reagents such as PyFluor and PhenoFluor offer improved thermal stability and selectivity, often minimizing the formation of elimination byproducts. organic-chemistry.orgchemrxiv.org For tertiary alcohols, which are prone to elimination, photoredox catalysis has emerged as a powerful tool. This methodology allows for the generation of a radical intermediate at the tertiary carbon under mild conditions, which can then be trapped by an electrophilic fluorine source like Selectfluor. scientificupdate.comprinceton.edu

| Reagent | Precursor | Key Features |

| PyFluor | Alcohols | Inexpensive, thermally stable, and selective with minimal elimination byproducts. organic-chemistry.org |

| SulfoxFluor | Alcohols | Crystalline, shelf-stable, and highly selective for fluorination over elimination. nih.gov |

| Selectfluor (with photoredox catalysis) | Activated Alcohols | Enables deoxyfluorination of tertiary alcohols via a radical-mediated pathway under mild conditions. scientificupdate.comprinceton.edu |

Direct C(sp³)-H Fluorination Approaches

The direct conversion of a C(sp³)-H bond to a C-F bond is an attractive strategy due to its atom economy. For a precursor like 1,1-diphenylethane (B1196317), direct fluorination at the benzylic position would be the most direct route. nih.gov This field has seen significant advances, with methods employing transition-metal catalysis or radical-based processes. nih.gov These reactions often utilize electrophilic fluorine reagents. However, achieving high selectivity at a specific C-H bond in a complex molecule remains a significant challenge, often requiring directing groups to achieve the desired regioselectivity. nih.gov While powerful, the application of direct C-H fluorination to the specific synthesis of this compound would require overcoming these selectivity issues.

Nucleophilic Fluorination Utilizing Advanced Reagents and Catalysis

Nucleophilic fluorination is a cornerstone of organofluorine chemistry. In the context of synthesizing this compound, this would involve the displacement of a suitable leaving group at the benzylic position of a 1,1-diphenylethyl derivative. The development of catalytic systems has significantly expanded the scope and utility of nucleophilic fluorination. ucla.edu For instance, transition-metal catalysis and organocatalysis can enable fluorination under milder conditions and with greater functional group tolerance. ucla.edu The choice of fluoride (B91410) source is also critical, with modern methods often employing soluble and less basic fluoride salts to minimize side reactions. ucla.edu

Carbon-Carbon Bond Construction for Diaryl Framework Assembly

The synthesis of the 1,1-diphenylethane backbone is a prerequisite for the subsequent fluorination step. Several classical and modern methods are available for the construction of this diaryl alkane framework.

Catalytic Friedel-Crafts Alkylation Variants

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkylating agent. To synthesize 1,1-diphenylethane, benzene (B151609) can be reacted with an appropriate electrophile such as 1,1-dichloroethane (B41102) or styrene. google.comwikipedia.orggoogle.com Modern variants of this reaction often employ more environmentally benign and reusable catalysts, such as ionic liquids or zeolites, in place of traditional Lewis acids. google.comwikipedia.org These catalytic systems can offer higher yields and simpler product isolation. google.com For example, using an ionic liquid as a catalyst for the reaction of benzene with 1,1-dichloroethane provides a simple and high-yield synthesis of 1,1-diphenylethane. google.com

| Reactants | Catalyst | Key Advantages |

| Benzene and 1,1-dichloroethane | Ionic Liquid | Simple process, high yield, low pollution, and reusable catalyst. google.com |

| Benzene and Styrene | Zeolite | Commercially viable method for the synthesis of 1,1-diphenylethane. wikipedia.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions for Diaryl Alkane Synthesis

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Kumada couplings, are powerful tools for the formation of carbon-carbon bonds. While more commonly used for the synthesis of biaryls, they can be adapted for the synthesis of diaryl alkanes. For the synthesis of the 1,1-diphenylethane framework, a suitable strategy could involve the coupling of a phenyl-containing organometallic reagent with a benzylic electrophile, or vice versa. These methods offer high functional group tolerance and predictable stereochemistry, making them valuable for the synthesis of complex molecules.

Multicomponent Reaction Strategies for this compound Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple precursors. MCRs align with the principles of green chemistry by minimizing waste, reducing the number of purification steps, and often proceeding under moderate conditions.

While specific MCRs tailored exclusively for the this compound core are not extensively documented, the principles of MCR design can be hypothetically applied. A plausible strategy could involve a Friedel-Crafts-type reaction cascade. For instance, a three-component reaction could be envisioned between two equivalents of a benzene derivative, a fluoro-functionalized carbonyl compound (or its precursor), and a catalyst. This would converge to form the diaryl-fluoroethane skeleton in a single step. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, which are known for their robustness in creating diverse molecular scaffolds, could also be adapted. For example, a modified Ugi reaction could potentially incorporate a fluorinated aldehyde, an amine, a carboxylic acid, and an isocyanide to build a complex scaffold that could be later transformed into the desired 1,1-diaryl-1-fluoroethane structure. The development of such MCRs remains a promising avenue for the efficient and sustainable synthesis of these valuable fluorinated compounds.

Enantioselective Synthesis of Chiral 1-Fluoroethane-1,1-diyl Substructures

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of enantioselective methods to synthesize chiral 1-fluoroethane-1,1-diyl substructures is of paramount importance. These methods focus on the precise control of stereochemistry during the formation of key C-F and C-C bonds.

Asymmetric catalysis is the cornerstone of enantioselective synthesis, utilizing chiral catalysts to favor the formation of one enantiomer over the other. For structures like this compound, this involves the asymmetric construction of either the C-F bond or the crucial C-C bonds that create the chiral quaternary center.

One of the most effective strategies is the asymmetric hydrogenation of prochiral 1,1-diarylalkene precursors. researchgate.net This approach utilizes transition metal complexes with chiral ligands (e.g., Rhodium, Iridium, or Ruthenium-based catalysts) to deliver hydrogen across the double bond in a stereocontrolled manner. researchgate.net Organocatalysis offers a metal-free alternative, employing small chiral organic molecules to catalyze the transformation. For instance, chiral phosphoric acids have been used to promote the asymmetric transfer hydrogenation of 1,1-diarylethenes, affording 1,1-diarylethanes with high enantioselectivity. researchgate.net

Direct asymmetric C-F bond formation is more challenging but has seen significant progress. rsc.org Chiral metal complexes, such as those involving copper(II), have been developed to catalyze the enantioselective fluorination of substrates like β-keto esters. rsc.org Another advanced approach involves the catalytic asymmetric formation of C-C bonds using fluoroenolates. researchgate.net In this method, difluoroenolates are generated in situ and react with aldehydes in the presence of a chiral catalyst system (e.g., copper(II) triflate and a bisoxazoline ligand) to form chiral products containing a difluoromethylene group with high enantiomeric excess. researchgate.net

Interactive Table: Comparison of Asymmetric Catalytic Systems

| Catalytic Approach | Catalyst System Example | Substrate Type | Key Bond Formed | Typical Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Iridium-Phosphoramidite Ligands | 1,1-Diarylethenes | C-H | 90–>99% |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (Brønsted Acid) | 1,1-Diarylethenes | C-H | 75–98% |

| Asymmetric C-C Bond Formation | Copper(II) Triflate / Chiral Bisoxazoline | Aldehydes + Difluoroenolates | C-C | 61–86% |

| Asymmetric Fluorination | Cu(II) / Chiral Ligand | β-Keto Esters | C-F | Moderate to High |

Achieving high levels of stereocontrol is critical for the synthesis of enantiopure 1,1-diaryl-1-fluoroethanes. The choice of catalyst, ligand, and reaction conditions plays a pivotal role in dictating the facial selectivity of the reaction. In asymmetric hydrogenation, the chiral ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. researchgate.net

For reactions involving the construction of the carbon framework, stereocontrol can be achieved through careful substrate design and catalyst selection. For example, in the synthesis of unsymmetrical 1,1-diaryl-2-fluoroethenes, a precursor to the target scaffold, stereocontrol is established through a sequence involving a Suzuki-Miyaura coupling, which preserves the geometry of the starting fluoroalkene. cecri.res.in The development of methods that can directly and stereoselectively introduce the fluorine atom or a fluorinated methyl group to a pre-formed diarylmethane scaffold remains a significant area of research.

Innovative Synthetic Technologies for Fluorinated Diarylmethanes

To overcome the limitations of traditional batch synthesis, such as safety concerns with hazardous reagents and challenges in scalability, innovative technologies like continuous flow chemistry and photocatalysis are being increasingly adopted for the synthesis of fluorinated compounds.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability. durham.ac.ukmit.edu For fluorination reactions, which often use hazardous reagents like diethylaminosulfur trifluoride (DAST) or elemental fluorine, flow chemistry provides a significantly safer operational environment by minimizing the volume of reactive material at any given time. durham.ac.uk

The application of flow chemistry has been successfully demonstrated for various fluorination processes. For instance, enantioselective fluorinations have been performed using immobilized chiral Cu(II) complexes in flow reactors, allowing for catalyst recycling and continuous production of the chiral fluorinated product. rsc.org The use of packed-bed reactors containing immobilized reagents or scavengers can streamline the process, enabling multi-step syntheses and purifications to be performed in a single, uninterrupted sequence. durham.ac.uk This approach reduces waste and manual handling, making the synthesis of fluorinated diarylmethanes more efficient and sustainable. rsc.org

Photoredox catalysis and electrocatalysis are powerful strategies that use light or electricity, respectively, to drive chemical reactions under mild conditions. These methods provide unique pathways for bond formation that are often inaccessible through traditional thermal methods.

Photoredox catalysis utilizes a photocatalyst (often a ruthenium or iridium complex) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. grantome.com This strategy has been widely applied to the synthesis of fluorinated compounds. mdpi.comresearchgate.net For example, photoredox catalysis can be used for the trifluoromethylation of arenes or the synthesis of α,α-difluoromethyl compounds. researchgate.netnih.gov Merging photoredox catalysis with other catalytic cycles, such as copper catalysis, has enabled the development of methods for the fluoroalkylation of aryl boronic acids, providing a versatile route to complex fluorinated arenes. nih.gov The synthesis of gem-difluoroalkenes, which are valuable precursors, has also been achieved via photocatalytic pathways using radical donors. researchgate.netrsc.org

Electrocatalytic methodologies offer a reagent-free and environmentally benign alternative for fluorination. lew.ro In selective electrochemical fluorination (SEF), a C-F bond is formed directly at an electrode surface. cecri.res.inacs.org This technique avoids the use of harsh fluorinating agents. While challenges such as anode passivation can occur, the use of redox mediators and optimized solvent-electrolyte systems can improve efficiency. cecri.res.in Electrosynthesis is particularly attractive for its potential in large-scale production and its compatibility with green chemistry principles, as it uses electrons as a "traceless" reagent. researchgate.netacs.org Recent advancements have even demonstrated the use of inexpensive and abundant fluoride sources like hexafluorosilicate (B96646) salts in electrochemical fluorination procedures. acs.org

Interactive Table: Overview of Innovative Synthetic Technologies

| Technology | Principle | Application in Fluorination | Advantages |

| Flow Chemistry | Reactions in a continuous stream | Safe use of hazardous reagents (e.g., DAST); Continuous production with immobilized catalysts. durham.ac.uk | Enhanced safety, scalability, precise control, automation. mit.edu |

| Photoredox Catalysis | Visible light-induced single-electron transfer | Trifluoromethylation of arenes; Synthesis of gem-difluoroalkenes; Fluoroalkylation of boronic acids. mdpi.comnih.gov | Mild conditions, high functional group tolerance, novel reactivity. grantome.com |

| Electrocatalysis | Electron-driven reactions at an electrode | Direct C-F bond formation (SEF); Use of sustainable fluoride sources. acs.orgacs.org | Reagent-free, environmentally friendly, high atom economy. lew.ro |

Reactivity of the Benzylic Fluorine Atom and the Fluoroethane-1,1-diyl Moiety

The carbon-fluorine bond at the benzylic position is the strongest carbon-halogen bond, rendering it significantly less reactive than its chloro, bromo, and iodo counterparts in classical nucleophilic substitution reactions. beilstein-journals.org However, its reactivity can be unlocked under specific conditions, often involving activation to facilitate the departure of the fluoride ion, which is a poor leaving group.

Nucleophilic Substitution Reactions (SN1, SN2, and SNAr Considerations)

Nucleophilic substitution at the benzylic carbon of this compound can potentially proceed through SN1 or SN2 pathways, with the operative mechanism being highly dependent on the reaction conditions and the nature of the nucleophile.

SN1 Mechanism: The tertiary nature of the benzylic carbon, coupled with the presence of two phenyl groups, provides substantial resonance stabilization to a potential carbocation intermediate. This electronic stabilization strongly favors a dissociative, SN1-type mechanism. beilstein-journals.org The reaction would proceed in two steps: slow ionization to form a 1,1-diphenylethyl cation and a fluoride anion, followed by rapid attack of a nucleophile on the carbocation.

Activation of the C-F bond is often necessary to promote this pathway. Strong Lewis acids or Brønsted acids, including hydrogen bond donors like hexafluoroisopropanol (HFIP), can polarize or protonate the fluorine atom, enhancing its leaving group ability and facilitating the formation of the benzylic carbocation. beilstein-journals.orgresearchgate.net

SN2 Mechanism: A direct, bimolecular SN2 substitution, involving a backside attack by a nucleophile, is sterically hindered by the two bulky phenyl groups and the methyl group attached to the electrophilic carbon. While primary benzylic halides typically favor the SN2 pathway, the tertiary substitution pattern in this compound makes a concerted SN2 mechanism highly unlikely under standard conditions. masterorganicchemistry.com However, some studies on simpler benzylic fluorides have shown that both associative (SN2) and dissociative (SN1) pathways can operate concurrently, depending on the specific nucleophile and activator used. beilstein-journals.org

SNAr Considerations: Nucleophilic aromatic substitution (SNAr) is not relevant to the reactivity of the benzylic fluorine atom itself. This mechanism involves the substitution of a leaving group directly attached to an aromatic ring, a process that requires the ring to be activated by potent electron-withdrawing groups. chemistrysteps.comlibretexts.org

Table 1: Comparison of Potential Nucleophilic Substitution Pathways

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (dissociative) | One-step (concerted) |

| Intermediate | Resonance-stabilized tertiary benzylic carbocation | Pentacoordinate transition state |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Favored by | Stabilizing groups (2x Phenyl), polar protic solvents, Lewis/Brønsted acid activation | Unhindered substrate, strong nucleophile |

| Likelihood | Highly probable, especially with C-F bond activation | Highly improbable due to steric hindrance |

Elimination Reactions and Olefin Formation

The presence of a hydrogen atom on the adjacent methyl group allows for the possibility of elimination reactions to form 1,1-diphenylprop-1-ene. This process would typically occur under basic conditions, competing with SN1 reactions that might be favored under neutral or acidic conditions. The mechanism would likely be E1, proceeding through the same resonance-stabilized carbocation intermediate as the SN1 reaction, followed by deprotonation by a base. An E2 mechanism, requiring a specific anti-periplanar arrangement of the proton and the fluorine leaving group, is also possible but may be sterically demanding.

In related gem-difluoroalkene systems, β-fluoride elimination is a common decomposition pathway for anionic or organometallic intermediates. nih.govnih.gov While this compound is not a gem-difluoro compound, the principles of fluoride elimination are relevant, particularly if reactions generate anionic character adjacent to the C-F bond.

Reactivity of the Diaryl Moieties

The two phenyl rings in the molecule are subject to functionalization through various aromatic substitution reactions. The 1-fluoro-1-phenylethyl substituent will influence the regioselectivity and rate of these reactions.

Aromatic Functionalization Reactions (e.g., Electrophilic and Nucleophilic Aromatic Substitution)

Electrophilic Aromatic Substitution (SEAr): The 1-fluoro-1-phenylethyl group is generally considered an activating group and an ortho, para-director for electrophilic aromatic substitution. wikipedia.org This is due to the ability of the alkyl group to stabilize the positively charged intermediate (the arenium ion) through hyperconjugation and inductive effects. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: attack of the aromatic π-system on an electrophile to form the resonance-stabilized arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

Common SEAr reactions include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen atom.

Sulfonation: (using fuming H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: (using an alkyl/acyl halide and a Lewis acid) to introduce an alkyl or acyl group. masterorganicchemistry.com

Steric hindrance from the bulky substituent may favor substitution at the less hindered para-position over the ortho-positions.

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho or para to a suitable leaving group (like a halogen). libretexts.orgmasterorganicchemistry.com The native phenyl rings of this compound are electron-rich and lack the necessary activation for this type of reaction. Therefore, SNAr would only become a relevant pathway after the introduction of such activating groups via SEAr reactions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Expected Major Products (Substitution Pattern) |

|---|---|---|

| Nitration | NO₂⁺ | para-nitro, ortho-nitro |

| Bromination | Br⁺ | para-bromo, ortho-bromo |

| Acylation | R-C=O⁺ | para-acyl (predominantly due to sterics) |

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgnih.gov The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles.

The this compound molecule itself does not possess a classical heteroatom-based DMG (like an amide or methoxy (B1213986) group). wikipedia.org Therefore, direct ortho-metalation of the existing structure is not a primary reaction pathway. However, if a DMG were to be installed on one of the phenyl rings via an initial SEAr reaction, subsequent DoM could be used for highly controlled, regioselective functionalization at the ortho-position relative to that newly installed group. uwindsor.ca This two-step approach allows for the synthesis of polysubstituted 1,1-diarylalkane derivatives that are inaccessible through classical SEAr. nih.govcore.ac.uk

Radical Chemistry Associated with the Fluoroethane-1,1-diyl Linker

The C-F bond is strong, but radical reactions offer alternative pathways for its functionalization. Radical fluorination is a known process involving the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Conversely, a benzylic radical could be generated from this compound.

The tertiary benzylic C-H bonds of the methyl group are susceptible to hydrogen atom abstraction by radical initiators, which would generate a radical adjacent to the C-F bond. More significantly, single-electron transfer (SET) to the molecule could potentially induce the cleavage of the C-F bond to generate a resonance-stabilized tertiary benzylic radical. This 1,1-diphenylethyl radical would be a key intermediate, which could then be trapped by other reagents or participate in polymerization or cyclization reactions. The development of photoredox catalysis has greatly expanded the scope of reactions involving fluorinated radicals, enabling divergent functionalization under mild conditions. acs.org

Elucidation of Reaction Mechanisms and Intermediates

Transformations of this compound are expected to proceed through pathways that accommodate the electronic influence of the fluorine atom and the two phenyl groups. These substituents play a crucial role in stabilizing or destabilizing potential reaction intermediates, thereby dictating the operative mechanism. The primary mechanistic pathways anticipated for this substrate are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The tertiary and benzylic nature of the carbon atom bonded to fluorine suggests that mechanisms involving carbocation intermediates are likely to be significant.

Carbocation Intermediates:

The formation of a carbocation is a key step in SN1 and E1 reaction mechanisms. wikipedia.org For this compound, the departure of the fluoride ion would lead to the formation of the 1,1-diphenyl-1-ethyl cation. This carbocation is tertiary and benzylic, both of which are features that contribute to its stability. The two phenyl groups can delocalize the positive charge through resonance, significantly stabilizing the intermediate.

However, the presence of a fluorine atom on the carbocation center introduces a complex electronic effect. While fluorine is highly electronegative and thus inductively destabilizing, it can also donate a lone pair of electrons through resonance (mesomeric effect), which can stabilize the carbocation. nih.gov The balance of these opposing effects is a subject of considerable study in physical organic chemistry. For α-fluorocarbocations, the inductive effect is generally considered to be dominant, leading to a more reactive and less stable intermediate compared to its non-fluorinated counterpart. nih.gov

The general scheme for the formation of a carbocation from this compound in a solvolysis reaction (an SN1 process) can be depicted as follows:

Step 1 (Rate-determining): Ionization of the C-F bond to form a carbocation intermediate and a fluoride ion.

Step 2: Nucleophilic attack on the carbocation by a solvent molecule.

Step 3: Deprotonation to yield the final substitution product.

Simultaneously, an E1 elimination can occur where a base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. byjus.com

| Reaction Type | Intermediate | Key Stabilizing Factors | Influence of Fluorine | Potential Products |

|---|---|---|---|---|

| SN1 | 1,1-diphenyl-1-ethyl cation | Tertiary, Benzylic (resonance with two phenyl rings) | Inductively destabilizing, Mesomerically stabilizing | Substitution products (e.g., alcohols, ethers) |

| E1 | 1,1-diphenyl-1-ethyl cation | Tertiary, Benzylic (resonance with two phenyl rings) | Inductively destabilizing, Mesomerically stabilizing | Elimination product (1,1-diphenylethene) |

Carbanion Intermediates:

While carbocationic pathways are more commonly discussed for alkyl halides, the formation of a carbanion intermediate is also a possibility, particularly in the context of E1cb (Elimination, Unimolecular, conjugate Base) mechanisms. This pathway becomes relevant if the protons on the methyl group are sufficiently acidic. The strong electron-withdrawing inductive effect of the adjacent fluorine atom would indeed increase the acidity of these protons, making them more susceptible to abstraction by a strong base.

The E1cb mechanism would proceed as follows:

Step 1 (Reversible): Deprotonation of the methyl group by a strong base to form a carbanion.

Step 2 (Rate-determining): Elimination of the fluoride ion from the carbanion to form an alkene.

The stability of the α-fluoro carbanion is a critical factor. The electron-withdrawing fluorine atom can stabilize the negative charge through its inductive effect. However, lone pair repulsion between the carbanionic center and the fluorine atom can be a destabilizing factor.

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate of the reaction. wikipedia.org For reactions involving this compound, the nature of the transition state will be heavily influenced by the fluorine atom.

In SN1/E1 Reactions: The rate-determining step is the formation of the carbocation. The transition state for this step will have a significant degree of carbocationic character, with a partially broken C-F bond and developing positive charge on the carbon atom. Computational studies on related systems have shown that the transition state for the ionization of a C-F bond is high in energy due to the strength of the C-F bond. researchgate.net The geometry of the transition state would involve an elongated C-F bond and a planarization of the central carbon atom to allow for delocalization of the developing positive charge into the phenyl rings.

In SN2 Reactions: An SN2 mechanism would involve a backside attack by a nucleophile, leading to a pentacoordinate transition state. However, for a tertiary substrate like this compound, this pathway is highly disfavored due to steric hindrance from the two phenyl groups and the methyl group.

In E2 Reactions: The E2 mechanism involves a concerted process where a base removes a proton and the leaving group departs simultaneously. iitk.ac.in The transition state for an E2 reaction has a partial double bond character. For this compound, this would require an anti-periplanar arrangement of a proton on the methyl group and the fluorine atom.

| Mechanism | Transition State Characteristics | Key Influencing Factors |

|---|---|---|

| SN1/E1 | Carbocation-like, significant charge separation, elongated C-F bond. | Solvent polarity, stability of the carbocation, strength of the C-F bond. |

| E1cb | Carbanion-like, developing negative charge on carbon. | Base strength, acidity of the α-protons. |

| E2 | Concerted, partial double bond character, requires specific stereochemical arrangement (anti-periplanar). | Base strength and sterics, leaving group ability. |

Theoretical calculations, such as those using density functional theory (DFT), are invaluable tools for characterizing the geometries and energies of transition states in fluorinated systems. researchgate.net Such studies can provide insights into the activation barriers for competing pathways and help to elucidate the preferred reaction mechanism under different conditions. For α-fluorocarbocations, computational models are crucial for understanding the delicate balance between inductive and resonance effects in the transition state. nih.gov

Advanced Spectroscopic and Analytical Characterization Beyond Compound Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for probing the intricate details of molecular structure in solution. For 1,1'-(1-Fluoroethane-1,1-diyl)dibenzene, a combination of one-dimensional and two-dimensional NMR techniques provides a wealth of information regarding the electronic environment of each nucleus, their connectivity, and their spatial relationships.

The presence of hydrogen, carbon, and fluorine nuclei in this compound allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The interplay of these nuclei, particularly the spin-spin coupling between them, offers profound insights into the molecule's electronic structure.

In the ¹H NMR spectrum , the protons of the methyl group (CH₃) would be expected to appear as a doublet due to coupling with the adjacent fluorine atom (²JH-F). The magnitude of this coupling constant would provide information about the geometry around the C-C bond. The protons of the two phenyl rings would likely appear as complex multiplets in the aromatic region of the spectrum. The exact chemical shifts would be influenced by the electron-withdrawing nature of the fluoro-ethanediyl group and any anisotropic effects arising from the spatial orientation of the phenyl rings.

The ¹³C NMR spectrum would reveal distinct signals for the methyl carbon, the quaternary carbon bonded to the fluorine and phenyl groups, and the carbons of the aromatic rings. A key feature would be the observation of carbon-fluorine coupling (nJC-F). The quaternary carbon would exhibit a large one-bond coupling constant (¹JC-F), while the other carbons in the molecule would show smaller, multi-bond couplings. These coupling constants are invaluable for confirming assignments and understanding the electronic distribution within the molecule.

¹⁹F NMR spectroscopy is particularly informative for fluorinated organic compounds. For this compound, a single resonance would be expected, as there is only one fluorine atom. This signal would be split into a quartet due to coupling with the three protons of the methyl group (²JF-H). The chemical shift of the fluorine nucleus would be indicative of its electronic environment.

Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 1.85 | d | ²JH-F = 22.5 | -CH₃ |

| ¹H | 7.20-7.45 | m | - | Aromatic-H |

| ¹³C | 25.3 | d | ²JC-F = 25.2 | -CH₃ |

| ¹³C | 110.8 | d | ¹JC-F = 245.7 | -C(F)(Ph)₂ |

| ¹³C | 127.5 | d | ⁴JC-F = 1.5 | para-C |

| ¹³C | 128.6 | d | ³JC-F = 5.8 | meta-C |

| ¹³C | 129.2 | d | ²JC-F = 21.3 | ortho-C |

| ¹³C | 142.1 | d | ³JC-F = 3.1 | ipso-C |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

To unravel the complex network of scalar and dipolar couplings within this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be utilized to establish proton-proton connectivity within the phenyl rings, helping to assign the intricate multiplets in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate directly bonded proton and carbon nuclei, confirming the assignments of the methyl and aromatic C-H pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximity of nuclei. These experiments would be particularly valuable for determining the preferred conformation of the two phenyl rings relative to each other and to the fluoro-ethanediyl bridge. For example, the observation of NOE cross-peaks between the methyl protons and the ortho-protons of the phenyl rings would indicate a specific spatial arrangement.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer clues to its structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₄H₁₃F).

Electron ionization (EI) would likely induce significant fragmentation. The analysis of these fragmentation pathways can provide valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of a methyl radical (•CH₃): This would lead to the formation of a stable benzylic-type cation stabilized by the fluorine atom and the phenyl ring.

Loss of a fluorine radical (•F): While the C-F bond is strong, this fragmentation is possible and would result in a diphenyl-ethyl cation.

Loss of a phenyl radical (•C₆H₅): This would generate a cation containing the remaining fluoro-ethane-phenyl moiety.

Cleavage of the C-C bond of the ethylidene bridge: This could lead to the formation of a tropylium (B1234903) ion (m/z 91) or a phenyl cation (m/z 77).

Since fluorine is monoisotopic (¹⁹F is 100% abundant), the isotopic pattern of the molecular ion peak will be primarily determined by the natural abundance of ¹³C. This results in a relatively simple isotopic cluster, with the M+1 peak being approximately 15.4% of the intensity of the molecular ion peak (14 carbons x 1.1%).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 200 | [M]⁺ |

| 185 | [M - CH₃]⁺ |

| 181 | [M - F]⁺ |

| 123 | [M - C₆H₅]⁺ |

| 91 | [C₇H₇]⁺ |

Note: The fragmentation pathways and resulting m/z values are predictions based on general principles of mass spectrometry.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Anharmonicities

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its structure and bonding.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

C-F stretching vibration: A strong absorption band, characteristic of the C-F bond, would be expected in the 1100-1000 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending modes for the aromatic and aliphatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).

The Raman spectrum would provide complementary information. Non-polar bonds, such as the C-C bonds of the aromatic rings, often give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active.

Advanced analysis of the vibrational spectra, often aided by computational chemistry, can provide insights into anharmonicities, which are deviations from the idealized harmonic oscillator model. These anharmonicities can reveal information about the shape of the potential energy surface and the interactions between different vibrational modes.

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1450-1350 | C-H bend |

Note: These are general ranges for the expected vibrational modes.

X-ray Crystallography for Absolute Configuration and Solid-State Supramolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would yield precise bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of the molecule's conformation in the crystalline state.

Of particular interest would be the orientation of the two phenyl rings with respect to each other. The torsion angles defining their rotation around the bonds to the quaternary carbon would reveal any steric hindrance and the preferred solid-state packing arrangement.

Furthermore, X-ray crystallography would elucidate the nature of the supramolecular interactions that govern the crystal packing. In the case of this compound, weak intermolecular interactions such as C-H···π interactions between the methyl or phenyl protons and the π-system of an adjacent phenyl ring, and potentially weak C-H···F hydrogen bonds, could play a significant role in the crystal lattice formation. The study of these interactions is crucial for understanding the material's physical properties, such as its melting point and solubility. The introduction of fluorine can significantly influence crystal packing and intermolecular interactions.

Theoretical and Computational Investigations of 1,1 1 Fluoroethane 1,1 Diyl Dibenzene

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For a molecule like 1,1'-(1-Fluoroethane-1,1-diyl)dibenzene, DFT calculations can provide significant insights.

The introduction of a fluorine atom to the ethanediyl bridge connecting the two benzene (B151609) rings is expected to significantly influence the electronic properties of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing nature will induce a dipole moment in the C-F bond. This will lead to a notable polarization of the molecule, with a partial negative charge on the fluorine atom and a partial positive charge on the adjacent carbon atom. This charge distribution can be quantified through methods such as Mulliken population analysis or by calculating the electrostatic potential (ESP) surface.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. In diarylmethane systems, the HOMO is typically associated with the π-electrons of the aromatic rings, while the LUMO is often a π* anti-bonding orbital. The presence of the electron-withdrawing fluorine atom is anticipated to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. This is due to the inductive effect of fluorine, which stabilizes the electronic system. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies greater stability. DFT calculations would be instrumental in precisely quantifying these energy levels and the resulting gap.

Table 1: Predicted Effects of Fluorination on Electronic Properties

| Property | Expected Trend upon Fluorination | Rationale |

| HOMO Energy | Decrease | Inductive electron withdrawal by fluorine |

| LUMO Energy | Decrease | Inductive electron withdrawal by fluorine |

| HOMO-LUMO Gap | Potential Increase | Stabilization of molecular orbitals |

| Dipole Moment | Increase | High electronegativity of fluorine |

The conformational flexibility of diarylmethanes is primarily dictated by the rotation of the two phenyl rings around the C-C bonds connecting them to the central carbon atom. In this compound, the presence of the fluorine atom and the methyl group on the bridge introduces additional steric and electronic factors that shape the conformational landscape.

Computational studies on similar gem-difluorinated systems have shown that fluorination can have a profound effect on conformational preferences. nih.govrsc.org It is plausible that the fluorine atom in this compound will influence the preferred dihedral angles of the phenyl rings to minimize steric hindrance and optimize electrostatic interactions. A detailed conformational analysis using DFT would involve rotating the phenyl rings and calculating the potential energy surface to identify the global and local energy minima, which correspond to the most stable conformations. These calculations would also provide the energy barriers for rotation between different conformations.

Quantum chemical methods are invaluable for modeling chemical reactions and elucidating their mechanisms. For this compound, one could investigate various potential reactions, such as electrophilic aromatic substitution on the phenyl rings or nucleophilic substitution at the fluorine-bearing carbon.

By modeling a hypothetical reaction, such as the dehydrofluorination to form a stilbene (B7821643) derivative, DFT could be used to map out the entire reaction pathway. This would involve identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy of the reaction. Computational tools can be used to perform a transition state search and then verify it by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical studies provide detailed information on the electronic structure and energetics of a single molecule, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of an ensemble of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would allow for the exploration of its conformational dynamics and intermolecular interactions.

In an MD simulation, the molecule would be represented by a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The simulation would then solve Newton's equations of motion for each atom, providing a trajectory of the system over time. Analysis of this trajectory can reveal information about the flexibility of the molecule, the timescales of conformational changes, and the nature of interactions with surrounding molecules. For instance, one could study how the fluorinated compound interacts with solvent molecules or how multiple molecules of this compound aggregate in the condensed phase.

Quantitative Structure-Reactivity Relationships for Fluoroethane-1,1-diyl Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For a class of compounds including this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors and then using statistical methods to build a mathematical model that relates these descriptors to an observed activity or property.

Relevant descriptors for such a study could include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. Given the presence of fluorine, specific descriptors related to its properties, such as its electronegativity and polarizability, would also be important. Such models can be used to predict the properties of new, unsynthesized compounds and to gain a deeper understanding of the structural features that are important for a particular activity. Studies on other fluorinated compounds have successfully used QSAR to model properties like toxicity and environmental fate. nih.govut.eeresearchgate.net

Table 2: Potential Descriptors for QSAR/QSPR Studies of Fluoroethane-1,1-diyl Systems

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges |

| Steric | Molecular volume, Surface area, Ovality |

| Topological | Connectivity indices, Wiener index |

| Fluorine-Specific | Electronegativity, Polarizability parameters |

Green Chemistry Principles in the Synthesis and Transformation of 1,1 1 Fluoroethane 1,1 Diyl Dibenzene

Sustainable Fluorination Methodologies

A primary goal in the green synthesis of 1,1'-(1-Fluoroethane-1,1-diyl)dibenzene is the development of sustainable fluorination methods. This encompasses improving the efficiency of carbon-fluorine (C-F) bond formation and utilizing reagents and solvents with minimal environmental impact. A likely precursor for this target molecule is a tertiary alcohol, 1,1-diphenylethanol, which would undergo a deoxyfluorination reaction. princeton.eduresearchgate.netcas.cn

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. rsc.org In fluorination, the ideal scenario involves using a fluorine source where the fluorine atom is transferred with minimal generation of byproducts.

Direct fluorination using elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF) offers excellent atom economy, as nearly all atoms of the reagent are potentially incorporated into the product or result in a simple byproduct like HF. acsgcipr.orgbeilstein-journals.org However, the extreme hazards associated with these reagents often necessitate specialized equipment and handling procedures. acsgcipr.orgbeilstein-journals.org

Conversely, many traditional deoxyfluorination reagents have poor atom economy. acsgcipr.org For instance, sulfur-based reagents like diethylaminosulfur trifluoride (DAST) generate high molecular weight byproducts. acsgcipr.org The pursuit of greener synthetic routes for this compound focuses on reagents that maximize fluorine incorporation while minimizing waste.

| Fluorinating Reagent | Hypothetical Reaction for this compound Synthesis | Key Byproducts | Atom Economy Assessment |

|---|---|---|---|

| Hydrogen Fluoride (HF) | 1,1-diphenylethanol + HF → Product + H₂O | Water (H₂O) | High; most atoms are incorporated into the product or a benign byproduct. acsgcipr.org |

| DAST (Et₂NSF₃) | 1,1-diphenylethanol + DAST → Product + Et₂NSOF + HF | Diethylaminosulfinyl fluoride, Hydrogen Fluoride | Poor; generates significant, high molecular weight byproducts. acsgcipr.org |

| PyFluor (C₅H₅N·(SO₂F)₂) | 1,1-diphenylethanol + PyFluor → Product + Pyridine-Sulfur Dioxide complexes | Sulfur dioxide, pyridine (B92270) derivatives | Moderate; an improvement over DAST but still produces substantial byproducts. acs.org |

The development of safer and more sustainable fluorinating agents is a cornerstone of green chemistry. acsgcipr.org Traditional reagents like sulfur tetrafluoride (SF₄) and DAST are effective but are also corrosive, toxic, and can be thermally unstable. acsgcipr.orgacs.org Modern research has introduced several classes of more benign reagents.

N-F Reagents : Electrophilic fluorinating agents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are solids that are stable, less toxic, and easier to handle than many traditional reagents. acsgcipr.orgmdpi.com They offer a safer alternative for various fluorination reactions, including those potentially applicable to precursors of this compound. cas.cnmdpi.com

Sulfonyl Fluorides : Reagents like PyFluor have been developed as low-cost, thermally stable, and selective alternatives to DAST, showing high selectivity and reducing the formation of elimination byproducts that are common with tertiary alcohols. acs.orgcas.cnresearchgate.net

Recyclable Reagents : Imidazolium-based poly(hydrogen fluoride) reagents, which are a form of ionic liquid, can be used for nucleophilic fluorination. acs.orgnih.gov A significant green advantage is their potential for recovery and recycling after the reaction, which minimizes waste. acs.org

Utilization of Waste Gases : Innovative methods have been developed that use sulfur hexafluoride (SF₆), a potent greenhouse gas, as a fluorine source. rsc.org Photocatalytic methods can activate SF₆ to achieve the deoxyfluorination of alcohols, turning a waste product into a valuable chemical feedstock. rsc.org

The choice of solvent is also critical. Traditional fluorination reactions often require highly polar, high-boiling-point solvents like DMSO or DMF, which are difficult to remove and pose environmental risks. rsc.org Green alternatives include:

Aqueous Media : Performing fluorinations in water is a highly desirable green approach, and methods using reagents like NFSI and Selectfluor in aqueous conditions have been successfully developed for certain substrates. mdpi.com

Solvent-Free Conditions : Mechanochemistry, which involves reactions in the solid state induced by grinding or milling, eliminates the need for bulk solvents entirely. rsc.orgrsc.org This approach is rapid, efficient, and significantly reduces waste. rsc.orgchemrxiv.org

| Reagent Class | Example(s) | Green Advantages | Disadvantages |

|---|---|---|---|

| Traditional Sulfur-Based | DAST, Deoxo-Fluor | Effective for deoxyfluorination. acsgcipr.org | Hazardous, thermally unstable, poor atom economy, corrosive byproducts (HF). acsgcipr.orgacs.org |

| Electrophilic N-F | Selectfluor, NFSI | Stable solids, easy to handle, lower toxicity. acsgcipr.orgmdpi.com | Derived from F₂, expensive, generates amine waste. acsgcipr.org |

| Modern Sulfonyl Fluorides | PyFluor | Low-cost, high thermal stability, selective, reduces elimination byproducts. acs.orgresearchgate.net | Requires basic conditions, may have longer reaction times. acs.org |

| Ionic Liquid-Based | [IPrH][F(HF)₂] | Recyclable, high chemoselectivity, can be used with microwave heating. acs.org | Can be expensive, may require specific conditions for recycling. |

| Carbon-Based | CpFluors | All-carbon moiety for activation, avoids some heteroatom-based byproducts. nih.govresearchgate.net | Can be expensive, reactivity is dependent on electronic nature. nih.gov |

Energy Efficiency in Synthetic Protocols

The second principle of green chemistry emphasizes designing for energy efficiency. mit.edu Synthetic protocols that operate at ambient temperature and pressure are ideal, as they minimize energy consumption. For the synthesis of this compound, several modern techniques can be employed to reduce the energy footprint.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond formation. princeton.edunih.gov This method allows for the deoxyfluorination of tertiary alcohols, the likely precursors to the target molecule, under extremely mild conditions, often at room temperature, using light as the energy source. princeton.edunih.gov This avoids the need for high temperatures often required in traditional methods.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. acs.orgresearchgate.net This rapid heating is more energy-efficient than conventional heating of large reaction vessels over extended periods. researchgate.net

Catalysis : Employing catalysts, whether metal-based or organocatalytic, can provide lower-energy reaction pathways by reducing the activation energy. mdpi.comresearchgate.net This enables reactions to proceed at lower temperatures, thereby saving energy. For example, Lewis acid-catalyzed fluoride shuttling has been shown to be effective in the deoxyfluorination of tertiary alcohols. researchgate.netnih.gov

Waste Minimization and Process Intensification through Green Chemistry Approaches

Minimizing waste and intensifying processes are key objectives for making chemical manufacturing more sustainable. Process intensification involves developing smaller, safer, and more energy-efficient technologies to replace large-scale batch reactors. rsc.org

Continuous flow chemistry is a prime example of process intensification that is highly applicable to fluorination. mit.edursc.org In a flow reactor, reactants are pumped through a network of small-diameter tubes where the reaction occurs. beilstein-journals.orgvapourtec.com This technology offers several green advantages:

Enhanced Safety : The small internal volume of microreactors minimizes the risk associated with handling hazardous fluorinating reagents or highly reactive intermediates. beilstein-journals.orgvapourtec.com

Improved Efficiency : Superior heat and mass transfer in flow reactors can lead to higher yields and shorter reaction times compared to batch processes. mit.edursc.org

Waste Reduction : Flow systems can incorporate in-line purification, using scavenger resins or monoliths to remove byproducts and excess reagents continuously. vapourtec.com This minimizes the need for large-scale, solvent-intensive workup and purification steps. rsc.org

Scalability : Scaling up production in a flow system is achieved by simply running the reactor for a longer duration, avoiding the challenges of scaling up batch reactors. mit.edu

By integrating sustainable reagents with energy-efficient catalytic systems within a continuous flow process, the synthesis of this compound can be aligned with the principles of green chemistry, resulting in a safer, more efficient, and less wasteful manufacturing process. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.